molecular formula C9H17ClFNO B13890314 [1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride

[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride

Cat. No.: B13890314
M. Wt: 209.69 g/mol
InChI Key: YYXGYYQIJOOPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a fluoropyrrolidine moiety, and a methanol group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride typically involves multiple steps, starting with the preparation of the fluoropyrrolidine intermediate. This intermediate is then reacted with cyclopropylmethanol under specific conditions to yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated moiety makes it particularly useful in imaging studies, where it can be tracked using various spectroscopic techniques.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, such as those involved in neurological disorders or cancer.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety can enhance binding affinity and specificity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol;hydrochloride apart from similar compounds is its combination of a cyclopropyl group, a fluoropyrrolidine moiety, and a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17ClFNO

Molecular Weight

209.69 g/mol

IUPAC Name

[1-[(3-fluoropyrrolidin-1-yl)methyl]cyclopropyl]methanol;hydrochloride

InChI

InChI=1S/C9H16FNO.ClH/c10-8-1-4-11(5-8)6-9(7-12)2-3-9;/h8,12H,1-7H2;1H

InChI Key

YYXGYYQIJOOPKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1F)CC2(CC2)CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.